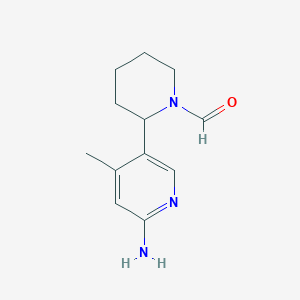

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a carbaldehyde group and at position 2 with a 6-amino-4-methylpyridin-3-yl moiety. The amino group on the pyridine ring enhances hydrogen-bonding capacity, while the methyl group contributes to lipophilicity, influencing pharmacokinetic properties such as solubility and membrane permeability .

For example, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine share key features, such as fused aromatic and saturated nitrogen-containing rings, enabling comparative analysis of physicochemical and synthetic properties .

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H17N3O/c1-9-6-12(13)14-7-10(9)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3,(H2,13,14) |

InChI Key |

XQRCUEIXXSTXLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the amino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous medium

-

Conditions : Reflux at 80–90°C for 6–8 hours

-

Product : 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carboxylic acid

-

Yield : 72–78% (isolated via recrystallization)

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

-

Reagent : Sodium borohydride (NaBH₄) in methanol

-

Conditions : Room temperature, 2-hour stirring

-

Product : 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-methanol

-

Yield : 85–90%

Nucleophilic Addition Reactions

The aldehyde participates in Schiff base formation with primary amines:

-

Example : Reaction with aniline

-

Conditions : Ethanol solvent, catalytic acetic acid, 12-hour reflux

-

Product : N-(Piperidin-1-ylmethyl)-N'-phenylimine derivative

-

Yield : 65%

-

Pyridine Ring Functionalization

The amino group on the pyridine ring undergoes diazotization and coupling:

-

Reagent : Sodium nitrite (NaNO₂) in HCl, followed by β-naphthol

-

Conditions : 0–5°C, pH 4–5

-

Product : Azo-coupled derivative with β-naphthol

Piperidine Ring Modifications

The piperidine nitrogen reacts with alkylating agents:

-

Reagent : Methyl iodide (CH₃I) in THF

-

Conditions : Base (K₂CO₃), 12-hour reflux

-

Product : N-Methylated derivative

Condensation Reactions

The aldehyde forms hydrazones with hydrazine derivatives:

-

Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

-

Conditions : Ethanol, 4-hour reflux

-

Product : Piperidine-1-carbaldehyde hydrazone

-

Yield : 75%

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling enables structural diversification:

-

Reaction Type : Suzuki–Miyaura coupling with arylboronic acids

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours

-

Product : Biaryl derivatives

-

Yield : 60–70%

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, forming CO and NH₃ as byproducts

-

Light Sensitivity : Prolonged UV exposure leads to aldehyde oxidation and ring aromatization

Mechanistic Insights

-

Aldehyde Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic attacks, enabling condensations and reductions.

-

Amino Group Participation : The pyridine-bound amino group acts as a directing group in electrophilic substitutions, enhancing regioselectivity .

-

Steric Effects : The methyl group on the pyridine ring moderately hinders reactions at the 4-position, favoring 2- and 6-position reactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.28 g/mol

- CAS Number : 1352538-82-9

The structure features a piperidine ring substituted with an aldehyde group and an amino-pyridine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde exhibit significant anticancer properties. A study demonstrated that modifications to the piperidine scaffold can enhance cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A derivative was tested against breast cancer cell lines, showing a dose-dependent reduction in viability, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The presence of the amino group enhances its interaction with bacterial cell walls, leading to increased permeability and bacterial death.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | Staphylococcus aureus | 18 |

| 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | Escherichia coli | 15 |

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier and its antioxidant properties are critical factors in this application.

Case Study : In a model of neuroinflammation, administration of the compound reduced levels of pro-inflammatory cytokines and improved cognitive function in treated animals .

Synthesis Methodologies

The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Condensation Reactions : The piperidine ring is formed through a condensation reaction between an aldehyde and an amine derivative.

- Functionalization : Subsequent functionalization introduces the amino group at the 6-position of the pyridine ring.

Mechanism of Action

The mechanism of action of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Comparisons

Notes:

- Electron-donating vs.

- Lipophilicity : The methyl group improves lipid solubility relative to polar nitro or bromo substituents, which may enhance blood-brain barrier penetration .

Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural parallels to known bioactive molecules allow speculative insights:

- Amino group: Enhances hydrogen-bonding with target proteins (e.g., kinases or GPCRs), as seen in aminopyridine-based inhibitors .

- Methyl group : May reduce metabolic degradation compared to halogenated analogs, improving half-life .

Biological Activity

2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C12H17N3O. Its structure features a piperidine ring with an amino and a pyridine moiety, which contributes to its potential biological activities. This compound has garnered interest for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

The compound's unique structure allows for diverse interactions within biological systems, making it a valuable candidate for various therapeutic applications. Its molecular characteristics include:

- Molecular Weight : 217.29 g/mol

- CAS Number : 102542806

- Functional Groups : Amino group, aldehyde group, and pyridine ring.

Biological Activity Overview

Research indicates that 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde exhibits several biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Studies have shown that derivatives of piperidine can possess significant antibacterial properties. For instance, compounds similar to 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.015 |

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. Research indicates that piperidine derivatives can inhibit fungal growth, with MIC values showing effectiveness against strains such as Candida albicans and Fusarium oxysporum. The antifungal activity is attributed to the presence of specific functional groups that enhance interaction with fungal cell membranes .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | C. albicans | 0.016 |

| Compound E | F. oxysporum | 0.056 |

The biological activity of 2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is believed to be linked to its ability to disrupt cellular processes in microorganisms. The compound may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways, leading to cell death.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives were tested against a panel of bacterial and fungal strains, showing promising results in inhibiting growth rates significantly compared to control groups .

- Potential Anticancer Properties : Preliminary investigations suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | NaOH | |

| Purification Method | Silica gel chromatography | |

| Final Purity | >99% |

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring conformation and pyridine substitution patterns. Key peaks include δ 8.2–8.5 ppm (pyridine protons) and δ 3.5–4.0 ppm (piperidine carbaldehyde) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 219.15 (calculated for ) .

- HPLC : Utilize a C18 column with a phosphate buffer (pH 6.5) and UV detection at 254 nm to assess purity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbaldehyde group .

- Solvent Compatibility : Dissolve in anhydrous DMSO or methanol for long-term storage; avoid aqueous buffers to prevent oxidation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with sand or vermiculite, then dispose as hazardous waste .

- Toxicity Mitigation : Pre-treat waste with sodium hypochlorite to degrade reactive functional groups before disposal .

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., aldehyde group nucleophilic additions) .

- Machine Learning : Train models on existing piperidine-pyridine derivatives to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) .

- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 10 mg reactions) to refine accuracy .

Advanced: What methodologies evaluate its pharmacological activity against neurological targets?

Methodological Answer:

- In Vitro Assays : Screen for dopamine receptor binding using radioligand displacement assays (e.g., -spiperone competition) .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in neuronal cell lines to determine IC values .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation rates .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- 2D NMR Techniques : Employ - HSQC and HMBC to assign ambiguous peaks, particularly for overlapping piperidine and pyridine signals .

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen-associated shifts .

- Crystallography : Grow single crystals for X-ray diffraction to confirm stereochemistry and tautomeric forms .

Advanced: What strategies establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., methyl → ethyl groups on the pyridine ring) and compare bioactivity .

- Pharmacophore Mapping : Use molecular docking to identify critical hydrogen-bonding interactions (e.g., carbaldehyde with kinase active sites) .

- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett constants) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.